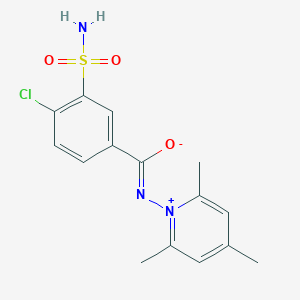

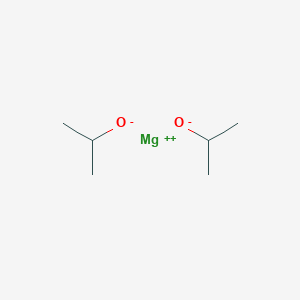

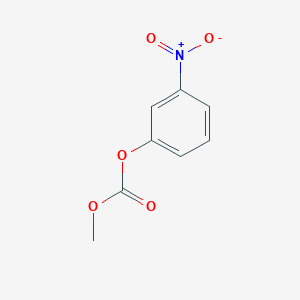

![molecular formula C11H13NO4 B107361 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide CAS No. 153277-41-9](/img/structure/B107361.png)

2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction of benzo[d][1,3]dioxol-5-amine with Bpin (bis(pinacolato)diboron)–B(dan) (naphthalene-1,8-diamino boronamide) in the presence of tetrabutylammonium iodide (TBAI), sodium acetate (NaOAc), and BPO (boron pinacolyl oxide) . The exact synthetic pathway and conditions would need to be explored further in relevant literature.

Molecular Structure Analysis

- Temperature (T) : 193 K The asymmetric unit contains one molecule, and all bonds and angles fall within the normal range .

Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : Organoselenium compounds have been explored due to their potential applications in various fields .

- Methods : An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported .

- Results : These compounds have potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

- Field : Food Science

- Application : The substance is intended to be used as a flavouring substance in specific categories of food .

- Methods : The substance is chemically synthesised .

- Results : It is not intended to be used in beverages .

Organoselenium Compounds

Flavouring Substance

Antitumor Agent

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of various organic compounds .

- Methods : The compound is synthesized chemically .

- Results : The compound is used as a building block in the synthesis of various other compounds .

- Field : Organic Chemistry

- Application : These compounds have been explored due to their potential applications in various fields .

- Methods : An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported .

- Results : These compounds have potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

2-BENZO[1,3]DIOXOL-5-YL-INDOLIZINE

Benzo[d][1,3]dioxole Substituted Organo Selenium Compounds

- Nonlinear Optical and Spectroscopic Properties

- Field : Material Science

- Application : The compound is used in the study of nonlinear optical and spectroscopic properties .

- Methods : The compound is synthesized chemically and its properties are studied using various spectroscopic techniques .

- Results : The study provides insights into the nonlinear optical and spectroscopic properties of the compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-12(14-2)11(13)6-8-3-4-9-10(5-8)16-7-15-9/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCDSMMCVQXTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC2=C(C=C1)OCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

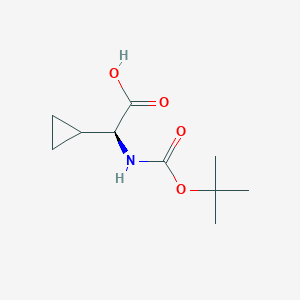

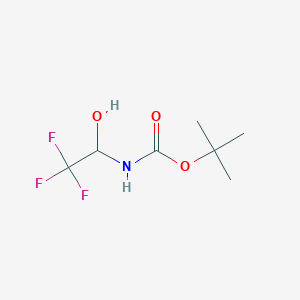

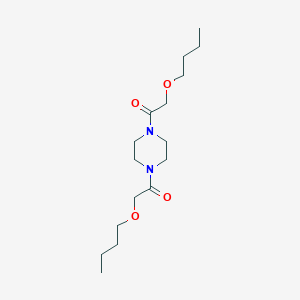

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)